
2-(1-((2-(trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(1-((2-(trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole” is a complex organic molecule. It contains a pyrrolidine ring, a trifluoromethyl group, a phenyl group, a sulfonyl group, and a 1,2,3-triazole ring .
Molecular Structure Analysis
The pyrrolidine ring in the molecule is a five-membered ring with one nitrogen atom . The trifluoromethyl group is a carbon atom bonded to three fluorine atoms and one carbon atom . The phenyl group is a six-membered carbon ring with alternating double and single bonds . The sulfonyl group consists of a sulfur atom double-bonded to two oxygen atoms and single-bonded to a carbon atom . The 1,2,3-triazole ring is a five-membered ring containing two nitrogen atoms and three carbon atoms .Chemical Reactions Analysis
Pyrrolidine derivatives are known to participate in various chemical reactions . The trifluoromethyl group is generally stable under normal conditions but can participate in certain reactions under specific conditions .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Regiocontrolled Synthesis of Polysubstituted Pyrroles : Utilizing terminal alkynes, sulfonyl azides, and allenes in the presence of a nickel(0) catalyst, 1-sulfonyl-1,2,3-triazoles have been efficiently transformed into polysubstituted pyrroles. This transformation includes double bond transposition and Alder-ene reactions, highlighting the versatility of 1,2,3-triazoles in synthesizing complex organic structures (Miura et al., 2013).
Nickel-Catalyzed Denitrogenative Alkyne Insertion : N-sulfonyl-1,2,3-triazoles have been shown to react with alkynes under nickel(0)/phosphine catalysis, producing substituted pyrroles. This process involves the extrusion of molecular nitrogen and demonstrates a novel pathway for the functionalization of triazoles through alkyne insertion (Miura, Yamauchi, Murakami, 2009).
Biological Activity and Potential Applications
Inhibitors Against Caspase-3 : In the realm of medicinal chemistry, 1,2,3-triazoles have been explored for their inhibitory effects on caspase-3, a key enzyme involved in apoptosis. Specific triazole derivatives have demonstrated potent inhibitory activity, underscoring the therapeutic potential of these compounds in regulating cell death mechanisms (Jiang, Hansen, 2011).
Anticancer Activity : Another study focused on the synthesis and in vitro evaluation of 2-(phenylsulfonyl)-2H-1,2,3-triazole for its anticancer activity. This compound exhibited moderate activity against various cancer cell lines, indicating the potential of such derivatives in cancer research (Salinas-Torres et al., 2022).
Antifungal Activity : The synthesis of novel 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamide derivatives has been undertaken, targeting antifungal activity. Some derivatives showed greater efficacy than fluconazole against Candida albicans and Rhodotorula mucilaginosa, presenting a promising avenue for developing new antifungal agents (Szafrański et al., 2017).
Propiedades
IUPAC Name |
2-[1-[2-(trifluoromethyl)phenyl]sulfonylpyrrolidin-3-yl]triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N4O2S/c14-13(15,16)11-3-1-2-4-12(11)23(21,22)19-8-5-10(9-19)20-17-6-7-18-20/h1-4,6-7,10H,5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMONTCUGNJBVGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2N=CC=N2)S(=O)(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(4-Fluorophenyl)methyl]-3-(2-methylbenzimidazol-1-yl)azetidine-1-carboxamide](/img/structure/B2676236.png)

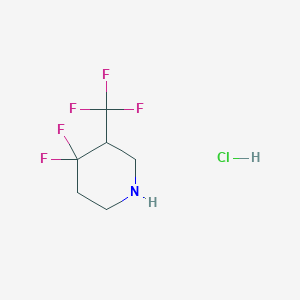
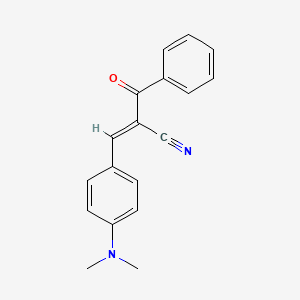
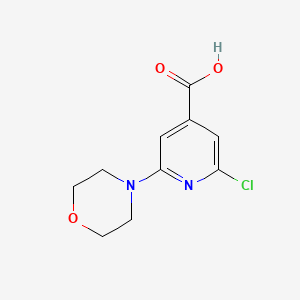
![ethyl N-[(1-morpholino-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)carbonyl]carbamate](/img/structure/B2676244.png)

![5-amino-N-(3-chlorophenyl)-1-[(4-chlorophenyl)methyl]triazole-4-carboxamide](/img/structure/B2676248.png)

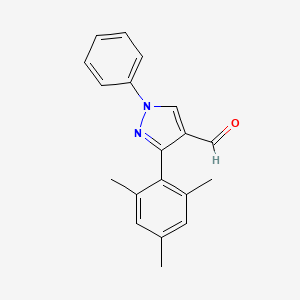
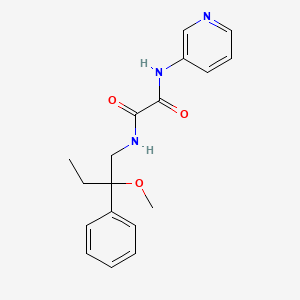


![N-[[1-(Cyclobutylmethyl)pyrazol-4-yl]methyl]prop-2-enamide](/img/structure/B2676258.png)
